

Protocol for the chemical synthesis of orsellinic acid.

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Compound of Interest

Compound Name: Orsellinic Acid

Cat. No.: B149530

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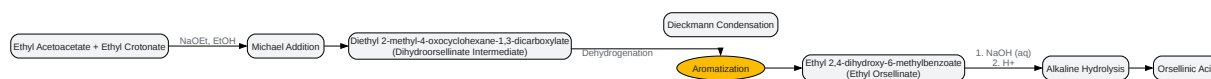
For Researchers, Scientists, and Drug Development Professionals

Application Notes

Orsellinic acid, a naturally occurring phenolic compound, and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antibiotic, antioxidant, and anticancer properties. The development of a reliable and scalable chemical synthesis protocol for **orsellinic acid** is crucial for enabling further investigation into its therapeutic potential and for the synthesis of novel analogs. This document provides a detailed protocol for the chemical synthesis of **orsellinic acid**, commencing from readily available starting materials. The described method follows a multi-step pathway involving a Michael addition, a Dieckmann condensation, aromatization, and final hydrolysis. This protocol is intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.

Experimental Protocols

The chemical synthesis of **orsellinic acid** (2,4-dihydroxy-6-methylbenzoic acid) can be achieved through a four-step process starting from ethyl acetoacetate and ethyl crotonate. The overall synthetic pathway is illustrated below.



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Caption: Workflow for the chemical synthesis of **orsellinic acid**.

Step 1: Michael Addition - Synthesis of Diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate

This initial step involves the base-catalyzed Michael addition of ethyl acetoacetate to ethyl crotonate.

Materials:

- Ethyl acetoacetate
- Ethyl crotonate
- Sodium metal
- Absolute ethanol
- Diethyl ether
- Dilute hydrochloric acid

Procedure:

- Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To the sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring, maintaining the temperature at 0-5 °C.

- After the addition is complete, add ethyl crotonate dropwise to the reaction mixture, still maintaining the low temperature.
- Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.
- The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate.

Step 2: Aromatization - Synthesis of Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)

The dihydroorsellinate intermediate is then aromatized to form ethyl orsellinate.

Materials:

- Crude diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate
- Sulfur or a suitable dehydrogenating agent (e.g., Palladium on carbon)
- High-boiling point solvent (e.g., diphenyl ether)

Procedure:

- The crude intermediate from Step 1 is mixed with a dehydrogenating agent, such as sulfur powder.
- The mixture is heated to a high temperature (typically >200 °C) for several hours.
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel to afford ethyl 2,4-dihydroxy-6-methylbenzoate (ethyl orsellinate).

Step 3: Alkaline Hydrolysis - Synthesis of Orsellinic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Sodium hydroxide or potassium hydroxide
- Water
- Concentrated hydrochloric acid

Procedure:

- Ethyl orsellinate is dissolved in an aqueous solution of sodium hydroxide.
- The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester.
- After cooling the reaction mixture to room temperature, it is acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of **orsellinic acid**.
- The precipitated solid is collected by filtration, washed with cold water, and dried.
- The crude **orsellinic acid** can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

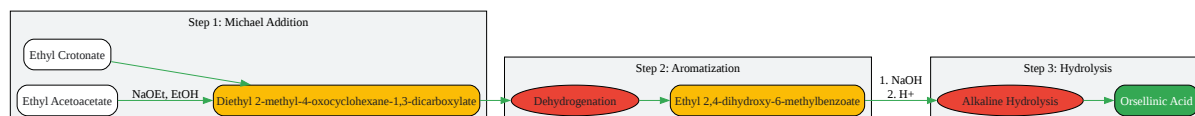
Data Presentation

Step No.	Product Name	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Key Analytical Data
1	Diethyl 2-methyl-4-oxocyclohexane-1,3-dicarboxylate	C ₁₃ H ₂₀ O ₅	256.29	60-70	¹ H NMR: Complex multiplets in the aliphatic region. ¹³ C NMR: Signals corresponding to ester carbonyls, a ketone carbonyl, and aliphatic carbons.
2	Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)	C ₁₀ H ₁₂ O ₄	196.20	50-60	¹ H NMR (CDCl ₃ , ppm): δ 11.8 (s, 1H, OH), 6.25 (s, 1H, Ar-H), 6.20 (s, 1H, Ar-H), 4.4 (q, 2H, OCH ₂ CH ₃), 2.5 (s, 3H, Ar-CH ₃), 1.4 (t, 3H, OCH ₂ CH ₃).
3	Orsellinic Acid	C ₈ H ₈ O ₄	168.15	80-90	¹ H NMR (DMSO-d ₆ , ppm): δ 11.5 (br s, 1H, COOH), 9.8 (s, 1H, OH), 9.5 (s, 1H,

OH), 6.2 (d,
1H, Ar-H), 6.1
(d, 1H, Ar-H),
2.4 (s, 3H, Ar-
CH₃).

¹³C NMR
(DMSO-d₆,
ppm): δ 172.5
(COOH),
162.8, 158.9,
140.2, 110.8,
105.5, 100.1
(Ar-C), 23.7
(Ar-CH₃).

Mandatory Visualization



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Caption: Key steps in the chemical synthesis of **orsellinic acid**.

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